

# The Definitive Guide to Thiophanate-methyl-d6 as a Certified Reference Material

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## Compound of Interest

Compound Name: Thiophanate-methyl-d6

Cat. No.: B12423194

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Thiophanate-methyl-d6**, a crucial certified reference material (CRM) for analytical and research applications. Below, you will find comprehensive data on its properties, detailed experimental protocols for its use, and visualizations to clarify its chemical structure and analytical workflows.

## Core Characteristics and Specifications

**Thiophanate-methyl-d6** is the deuterated analogue of Thiophanate-methyl, a widely used systemic fungicide. Its primary application in a laboratory setting is as an internal standard for the quantitative analysis of Thiophanate-methyl and its metabolite, carbendazim, in various matrices. The incorporation of six deuterium atoms provides a distinct mass shift, making it ideal for mass spectrometry-based methods.

## Physicochemical and Product Data

The following table summarizes the key physicochemical properties and typical product specifications for **Thiophanate-methyl-d6** CRM.

Property	Value	Citations
Chemical Name	N,N'-[1,2-Phenylenebis(iminocarbonothioyl)]biscarbamic-d6 Acid C,C'-Dimethyl Ester	[1][2]
IUPAC Name	trideuteriomethyl N-[[2-(trideuteriomethoxycarbonylcarbamoithioylamino)phenyl]carbamothioyl]carbamate	[1]
CAS Number	1398065-77-4	[1][2][3]
Unlabelled CAS Number	23564-05-8	[1][2][3]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> D <sub>6</sub> N <sub>4</sub> O <sub>4</sub> S <sub>2</sub>	[1][2]
Molecular Weight	348.43 g/mol	[1][2][3]
Accurate Mass	348.0833	[2][3]
Appearance	White to yellow solid	[4]
Isotopic Purity	≥ 99 atom % D	[1]
Chemical Purity	≥ 98%	[1]
Storage Temperature	Room temperature for neat material; 2-8°C or frozen (-20°C to -80°C) for solutions. [4] Should be stored sealed and away from moisture and light.	[4]
Solubility	Soluble in DMSO, acetonitrile, and methanol.[4][5]	[4][5]

## Product Formats

Certified reference materials of **Thiophanate-methyl-d6** are typically available in the following formats:

Format	Description	Typical Concentrations/Sizes	Citations
Neat Solid	A crystalline or powdered form of the pure compound.	5 mg, 10 mg	<a href="#">[2]</a> <a href="#">[3]</a>
Solution	Pre-dissolved in a high-purity solvent, ready for use in analytical workflows.	100 µg/mL in Acetonitrile	<a href="#">[1]</a>

## Experimental Protocols and Methodologies

The primary utility of **Thiophanate-methyl-d6** is as an internal standard in isotope dilution mass spectrometry. Below are representative protocols for its application.

### Quantification of Thiophanate-methyl in Tea Samples via UPLC-MS/MS

This method describes the use of **Thiophanate-methyl-d6** to accurately quantify residues of its non-deuterated analogue and its primary metabolite, carbendazim, in a complex matrix like tea. [\[6\]](#)[\[7\]](#)

Sample Preparation and Extraction:

- Weigh 2 g of a homogenized tea sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Spike the sample with a known concentration of **Thiophanate-methyl-d6** solution.
- Vortex for 1 minute to ensure thorough mixing.
- Add purification salts (e.g., MgSO<sub>4</sub> and NaCl) and shake vigorously.
- Centrifuge at 4000 rpm for 5 minutes.

- Collect the supernatant (acetonitrile layer).
- Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the supernatant to a tube containing PSA (primary secondary amine) and  $\text{MgSO}_4$  to remove matrix interferences. [\[8\]](#)
- Vortex and centrifuge again.
- Filter the final extract through a 0.22  $\mu\text{m}$  filter into an autosampler vial for analysis.

#### UPLC-MS/MS Instrumental Analysis:

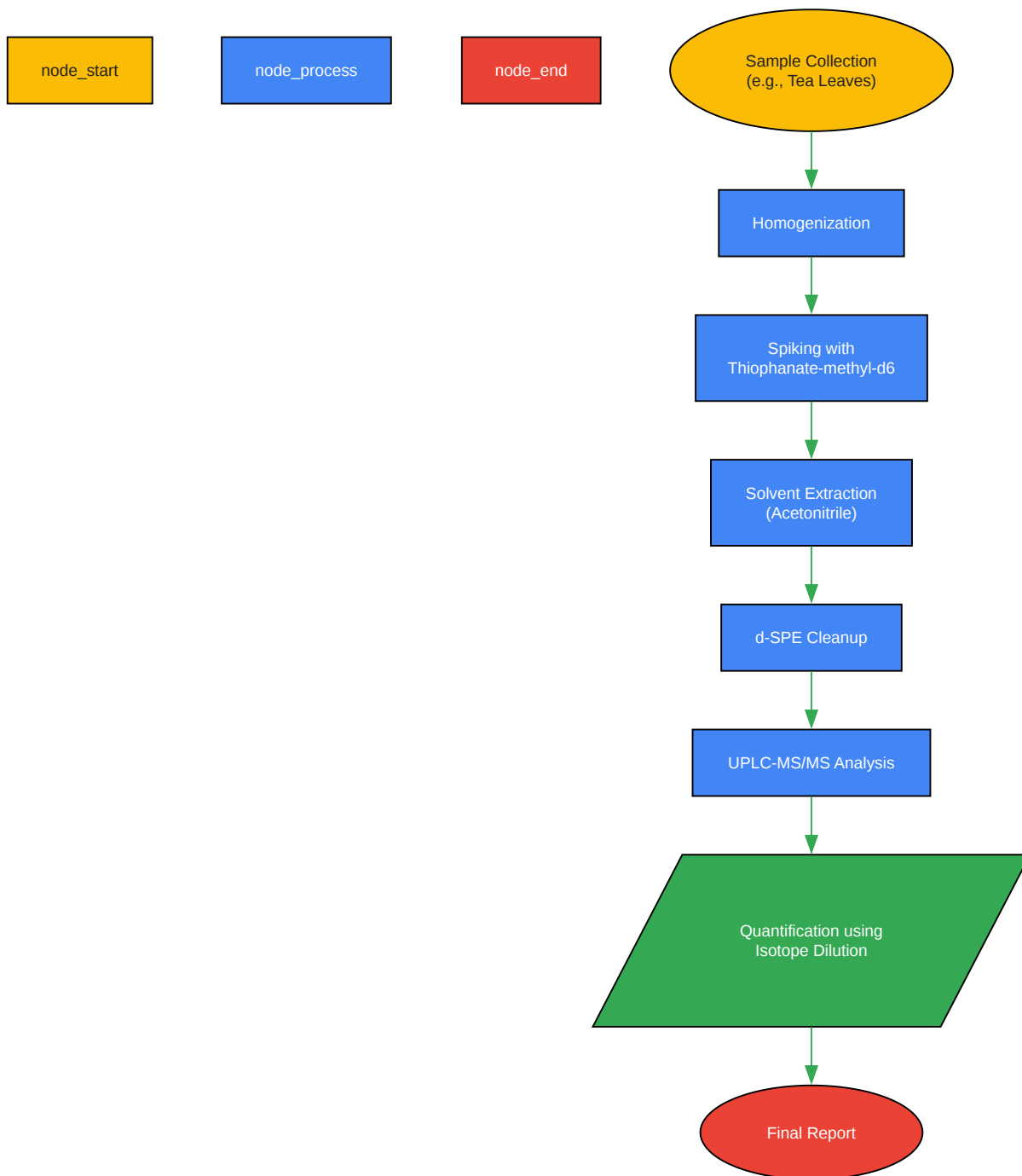
- LC System: Agilent 1200 SL HPLC or equivalent. [\[9\]](#)
- Column: Agilent Zorbax C18 column (e.g., 75 mm length, 4.6 mm i.d., 3.5  $\mu\text{m}$  particle size). [\[9\]](#)
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Injection Volume: 5-10  $\mu\text{L}$ .
- Column Temperature: 35°C. [\[9\]](#)
- Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive ion mode with multiple reaction monitoring (MRM). [\[10\]](#)
- MRM Transitions (Example):
  - Thiophanate-methyl: 343 > 151 (quantifier), 343 > 192 (qualifier). [\[8\]](#)[\[10\]](#)
  - Carbendazim: 192 > 160 (quantifier), 192 > 132 (qualifier). [\[10\]](#)
  - **Thiophanate-methyl-d6**: A specific transition is monitored to track its recovery (e.g., 349 > 151).

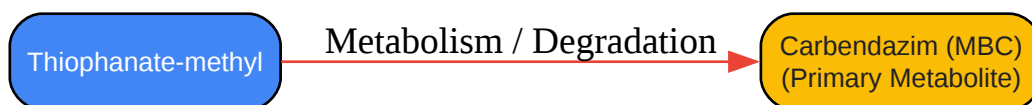
#### Data Analysis:

The concentration of Thiophanate-methyl is calculated by comparing the peak area ratio of the analyte to the internal standard (**Thiophanate-methyl-d6**) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. [11] This isotope dilution technique effectively corrects for matrix effects and variations in sample preparation and instrument response.[6]

## Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the chemical structure of **Thiophanate-methyl-d6**, a typical analytical workflow, and its metabolic relationship.





node\_metabolite

node\_parent

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